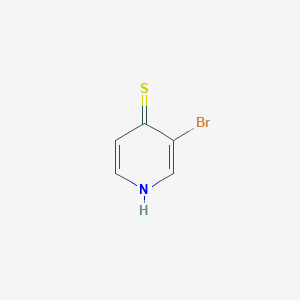

3-Bromopyridine-4-thiol

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in the field of organic chemistry. guidechem.com Their prevalence in numerous natural products, pharmaceuticals, and functional materials underscores their importance.

The pyridine ring is a six-membered aromatic heterocycle, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. nih.gov This substitution has profound effects on the electronic properties of the ring. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient π-system and a net dipole moment. guidechem.com This inherent electronic nature makes the pyridine ring prone to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution is less favorable and typically occurs at the C-3 position under harsh conditions. guidechem.com

The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic sextet. prepchem.com This allows pyridine to act as a base and a nucleophile, readily forming salts with acids and coordinating to metal ions as a ligand. google.comlgcstandards.com This dual functionality as both an aromatic system and a basic center is central to its unique role in synthesis. guidechem.com

The reactivity of the pyridine ring allows for its straightforward conversion into a wide array of functionalized derivatives. guidechem.com C-H functionalization is a powerful strategy for accessing complex pyridine structures from simpler precursors. wikipedia.org The inherent reactivity patterns of the ring can be modulated by the introduction of activating or deactivating groups, as well as through the formation of N-oxides, which alters the regioselectivity of subsequent reactions.

Furthermore, pyridine derivatives bearing leaving groups such as halogens are versatile substrates for cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comgoogle.com The ability to readily introduce a variety of substituents onto the pyridine core makes it a highly adaptable scaffold for building molecular complexity. sigmaaldrich.comchempanda.com

The pyridine scaffold is a privileged structure in medicinal chemistry, with a significant number of FDA-approved drugs containing this moiety. cymitquimica.commyskinrecipes.com The presence of a pyridine ring in a drug molecule can influence its pharmacological properties in several ways. The nitrogen atom can participate in hydrogen bonding with biological targets such as enzymes and receptors, which is a critical aspect of molecular recognition. pharmint.net

The weak basicity and potential for salt formation can improve the aqueous solubility and bioavailability of a drug candidate. pharmint.net Moreover, the metabolic stability of a drug can be tuned by introducing substituents onto the pyridine ring. The diverse pharmacological activities associated with pyridine derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. myskinrecipes.compharmint.netresearchgate.net

Overview of Thiol-Containing Heterocycles in Contemporary Chemistry

Thiol-containing heterocycles are a class of organic compounds that feature a heterocyclic ring system with a covalently attached thiol (-SH) group or its tautomeric thione form (-C=S). google.com These compounds are important intermediates and building blocks in organic synthesis and medicinal chemistry. google.com

Thioamides and thioketones are valuable sulfur-containing building blocks in organic synthesis. sigmaaldrich.com They are often prepared from their corresponding amides and ketones through thionation reactions, frequently employing reagents like Lawesson's reagent. sigmaaldrich.comsigmaaldrich.comgoogle.com The presence of the thiocarbonyl group imparts unique reactivity, making them precursors to a wide range of other functional groups and heterocyclic systems. tandfonline.com For example, thioamides are key intermediates in the synthesis of thiazoles, thiadiazoles, and other sulfur-nitrogen heterocycles. sigmaaldrich.comtandfonline.com The versatility of these building blocks has led to their use in the construction of complex molecules, including pharmaceuticals and natural products. sigmaaldrich.com

The incorporation of sulfur into heterocyclic systems significantly influences their chemical and physical properties. researchgate.net Sulfur is less electronegative than oxygen but more electronegative than carbon, and its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) adds to the functional diversity of these compounds. fluorochem.co.uk The sulfur atom in a heterocyclic ring can act as a soft nucleophile and can coordinate with transition metals, making these compounds useful as ligands in catalysis. bldpharm.com

In medicinal chemistry, sulfur-containing heterocycles exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. fluorochem.co.ukhoffmanchemicals.com The thiol group, in particular, can play a crucial role in the mechanism of action of a drug by forming disulfide bonds with cysteine residues in proteins, thereby modulating their function. The unique electronic and steric properties conferred by sulfur contribute to the diverse applications of these heterocycles in drug discovery and materials science. bldpharm.com

Research Findings on 3-Bromopyridine-4-thiol

This compound is a halogenated pyridine thiol derivative with the chemical formula C₅H₄BrNS. guidechem.com While specific, in-depth research on this particular isomer is not extensively documented, its structure suggests it serves as a valuable research chemical and a building block in organic synthesis. google.comgoogle.com Its reactivity is dictated by the interplay of the electron-deficient pyridine ring, the nucleophilic thiol group, and the bromine atom, which can act as a leaving group in substitution reactions.

A plausible synthetic route to this compound involves the bromination of a suitable pyridine precursor, followed by the introduction of the thiol group. For instance, the bromination of pyridine can yield 3-bromopyridine (B30812), although this often requires harsh conditions. cymitquimica.commyskinrecipes.com Subsequent conversion of a halo-pyridine to a pyridine thiol can be achieved through reaction with a sulfur nucleophile. researchgate.net A patent has described a method for preparing 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine (B1297851) via reduction and subsequent Sandmeyer-type reaction. lgcstandards.com A similar strategy could potentially be adapted for the synthesis of this compound.

The primary documented application of this compound is as an intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of 3,4-disubstituted pyridine compounds. In one patented procedure, this compound was reacted with ethyl 2-bromoisobutyrate in the presence of sodium carbonate to yield a thioether derivative, highlighting its utility as a nucleophile in substitution reactions. sigmaaldrich.com

The table below provides a comparative analysis of this compound and its isomers or related compounds, illustrating how the substitution pattern can influence their documented applications.

| Compound Name | CAS Number | Molecular Formula | Key Features & Documented Applications |

| This compound | 82264-72-0 | C₅H₄BrNS | Intermediate in the synthesis of 3,4-disubstituted pyridines. sigmaaldrich.com |

| 5-Bromopyridine-3-thiol | 552331-85-8 | C₅H₄BrNS | Used as a synthetic intermediate in the development of Galectin-3 inhibitors. |

| 3-Bromo-6-mercaptopyridine | 56673-34-8 | C₅H₄BrNS | A solid with a melting point of 202-208 °C, available as a research chemical. |

| 2-Amino-3-bromopyridine-4-thiol | 118438145 | C₅H₅BrN₂S | A related aminothiol (B82208) derivative available for research. nih.gov |

| 3-Amino-5-bromopyridine-4-thiol | 98027-31-7 | C₅H₅BrN₂S | A research chemical with potential for further functionalization. chempanda.com |

Specific Focus on Pyridine Thiol Isomers and Tautomerism

A key feature of pyridinethiols is their existence in a dynamic equilibrium between two tautomeric forms: the thiol form (a true pyridine derivative) and the thione form (a pyridinethione). wikipedia.orgclockss.org This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms. clockss.orgwikipedia.org The position of this equilibrium is not fixed and is highly sensitive to the molecule's environment, including its physical state (gas, solution, or solid), the solvent's polarity, temperature, and concentration. wikipedia.orgacs.orgresearchgate.net While specific experimental data for this compound is limited, the principles governing its tautomerism can be understood by examining its well-studied isomer, 2-pyridinethiol.

Pyridinethiol/Pyridinethione Tautomeric Equilibria

The tautomeric equilibrium between a pyridinethiol and a pyridinethione is a classic example of environment-dependent molecular structure. acs.org The two forms, the aromatic thiol and the non-aromatic but resonance-stabilized thione, often have small energy differences, allowing the equilibrium to be readily shifted. acs.orgacs.org

In the gas phase, the thiol tautomer is generally the more stable form. researchgate.netnih.gov Computational studies on 2-pyridinethiol (2-SH) and 2-pyridinethione (2-S) consistently show that the thiol form is energetically favored in the absence of solvent molecules. For instance, high-level calculations indicate that the 2-pyridinethiol tautomer is more stable than the 2-pyridinethione form by approximately 2.61 kcal/mol. researchgate.netacs.orgacs.orgnih.gov This preference is attributed to the aromaticity of the pyridine ring in the thiol form. researchgate.netacs.orgnih.gov

Table 1: Calculated Gas Phase Relative Energy of Pyridinethiol vs. Pyridinethione Tautomers

| Tautomer System | Computational Method | Relative Energy (kcal/mol) (Thione vs. Thiol) | Favored Tautomer | Citation |

|---|---|---|---|---|

| 2-Pyridinethiol / 2-Pyridinethione | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE | +2.61 | Thiol | researchgate.netacs.orgacs.orgnih.gov |

| 2-Pyridinethiol / 2-Pyridinethione | MP2/6-311+G(2d,p) + ZPE | +3.4 | Thiol | acs.org |

This interactive table summarizes the calculated energy differences, showing a consistent preference for the thiol form in the gas phase.

The tautomeric equilibrium is profoundly influenced by the solvent environment. acs.orgresearchgate.net In solution, the more polar thione tautomer is preferentially stabilized, particularly in polar solvents. acs.orgcdnsciencepub.com The 2-pyridinethione tautomer possesses a significantly larger dipole moment (around 2-3 times greater) than the 2-pyridinethiol form. acs.orgacs.org This large dipole leads to stronger interactions with polar solvent molecules, stabilizing the thione form to such an extent that it becomes the predominant or exclusive species in solvents like water, ethanol (B145695), and even less polar ones like toluene (B28343) and cyclohexane (B81311). acs.orgacs.orgcdnsciencepub.com For example, while the thiol form is more stable in the gas phase, the thione form of 2-pyridinethiol is favored by 1.96 kcal/mol in cyclohexane and by as much as 8.7 kcal/mol in water. acs.orgacs.org Experimental FTIR studies in various solvents found no spectroscopic evidence for the presence of the 2-pyridinethiol tautomer. researchgate.netnih.gov

Table 2: Solvent Effects on the Relative Stability of Pyridinethione Tautomer

| Solvent | Dielectric Constant | Relative Stability of 2-Pyridinethione (kcal/mol) | Predominant Form | Citation |

|---|---|---|---|---|

| Cyclohexane | 2.02 | -1.96 | Thione | acs.orgresearchgate.netacs.org |

| Toluene | 2.38 | -2.6 (Enthalpy) | Thione | researchgate.netacs.orgnih.gov |

| Methanol | 32.7 | -8.4 | Thione | acs.org |

This interactive table illustrates how increasing solvent polarity significantly stabilizes the thione tautomer, shifting the equilibrium.

In addition to solvent polarity, self-association through hydrogen bonding plays a crucial role, particularly in nonpolar solvents or at higher concentrations. wikipedia.orgcdnsciencepub.com Pyridinethiones can form stable, hydrogen-bonded dimers. researchgate.netnih.gov X-ray diffraction studies have confirmed that the thione dimer, linked by N-H···S hydrogen bonds, is the structure adopted in the solid state. researchgate.net

This dimerization strongly favors the thione tautomer. Computational studies show the thione dimer is significantly lower in energy than the corresponding thiol dimer. researchgate.netacs.org For 2-pyridinethione, the C2h symmetric dimer is more stable than the C2 symmetric thiol dimer by 10.23 kcal/mol. researchgate.netacs.orgnih.gov Furthermore, the energy barrier for intramolecular proton transfer is quite high (25-30 kcal/mol), suggesting that tautomerization is unlikely to occur within a single molecule. researchgate.netacs.orgnih.gov Instead, the hydrogen-bonded dimer provides a much lower energy pathway for interconversion between the two tautomers. acs.orgacs.orgnih.gov

Table 3: Thermodynamic Parameters for 2-Pyridinethione Dimerization

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Keq298 | 165 ± 40 M-1 | In C₆D₆ at 298 K | acs.orgresearchgate.netacs.orgnih.gov |

| ΔH | -7.0 ± 0.7 kcal/mol | In C₆D₆ | acs.orgresearchgate.netacs.orgnih.gov |

This interactive table presents the experimentally determined thermodynamic data for the dimerization of 2-pyridinethione, highlighting the favorable enthalpy of association.

Aromaticity Analysis of Thiol and Thione Forms

A common method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS), where a more negative value indicates stronger aromatic character. Calculations for the 2-pyridinethiol/2-pyridinethione system clearly illustrate this difference.

Table 4: Aromaticity Analysis via NICS Values

| Tautomer | NICS(1) Value (ppm) | Aromatic Character | Citation |

|---|---|---|---|

| 2-Pyridinethiol | -8.8 | Aromatic | acs.orgresearchgate.netacs.orgnih.gov |

This interactive table compares the NICS values for the two tautomers, providing a quantitative measure of their differing aromaticity.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMSCHXZXYCDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromopyridine 4 Thiol and Its Precursors

Advanced Synthetic Strategies for Pyridine (B92270) Thiols

The introduction of a thiol group onto a pyridine scaffold is a critical transformation in the synthesis of many pharmaceutically and industrially relevant molecules. Advanced strategies for this conversion focus on efficiency, selectivity, and milder reaction conditions. Two principal strategies are the displacement of a leaving group, typically a halide, with a sulfur nucleophile, and the direct conversion of a carbonyl group to a thiocarbonyl.

Nucleophilic Substitution Reactions with Halopyridines and Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of substituted pyridines. The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles, particularly when a good leaving group is present at the 2- or 4-position. stackexchange.com The mechanism involves the addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group, which restores the aromaticity of the ring. stackexchange.comsci-hub.se

For the synthesis of 3-bromopyridine-4-thiol, a suitable precursor is 3-bromo-4-chloropyridine (B1270894). The chlorine atom at the 4-position is activated for nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. stackexchange.com A sulfur nucleophile, such as the hydrosulfide (B80085) ion (SH⁻) from a source like sodium hydrosulfide (NaSH), can then displace the chloride ion to yield the desired product.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. organic-chemistry.orgacsgcipr.org The application of microwave irradiation can dramatically reduce reaction times for nucleophilic aromatic substitutions on halopyridines from hours to mere minutes. organic-chemistry.org This acceleration is due to the efficient heating of the polar reaction mixture through mechanisms of dipole rotation and ionic conduction.

While specific data for the microwave-assisted reaction of 3-bromo-4-chloropyridine with a sulfur nucleophile in ethanol (B145695) is not extensively documented, analogous reactions provide a strong precedent. For instance, the nucleophilic substitution of various halopyridines with sulfur nucleophiles has been shown to proceed rapidly under microwave irradiation in polar solvents. organic-chemistry.org Ethanol, as a polar protic solvent, can absorb microwave energy effectively. In such a reaction, 3-bromo-4-chloropyridine would be dissolved in ethanol with a sulfur source, such as sodium hydrosulfide, and subjected to microwave irradiation for a short duration. The uniform, pressurized heating environment created by the microwave can facilitate the reaction efficiently. youtube.com

Below is an interactive data table showing representative results for microwave-assisted synthesis of substituted pyridines from 3-halopyridines and various nucleophiles in different polar solvents, illustrating the general efficacy of this method.

Data derived from analogous reactions reported in scientific literature. organic-chemistry.org HMPA (Hexamethylphosphoramide) and DMSO (Dimethyl sulfoxide) are polar aprotic solvents.

Performing organic reactions in water is a key objective of green chemistry, as it avoids the use of volatile and often toxic organic solvents. acsgcipr.org Nucleophilic aromatic substitution reactions can be conducted in aqueous media, particularly when the substrates and nucleophiles have sufficient water solubility. For the synthesis of pyridine thiols, the use of a water-soluble sulfur nucleophile like sodium hydrosulfide (NaSH) makes an aqueous route feasible.

Studies on the reaction of chloroazines with bisulfide (HS⁻) and polysulfides in aqueous solution have demonstrated that these SNAr reactions proceed without the need for a metal catalyst. bath.ac.uk The electron-deficient nature of the azine ring is sufficient to facilitate the substitution. By analogy, the reaction of 3-bromo-4-chloropyridine with sodium hydrosulfide in water could proceed to form this compound without an added catalyst. While NaSH itself imparts a basic pH to the solution, the reaction can be considered "base-free" in the sense that an external base (like Na₂CO₃ or Et₃N) is not required to promote the reaction. The reaction would likely be heated to overcome the activation energy barrier.

The choice of solvent plays a critical role in the rate of nucleophilic aromatic substitution reactions. reddit.com The mechanism involves the formation of a charged Meisenheimer complex, and the ability of the solvent to stabilize this intermediate influences the reaction rate. Generally, polar aprotic solvents such as DMSO, DMF (Dimethylformamide), and NMP (N-Methyl-2-pyrrolidone) are preferred for SNAr reactions. nih.gov

Thionation Reactions for Introducing Thiol Functionality

An alternative strategy for synthesizing pyridine thiols is through the thionation of a corresponding oxygenated precursor. This involves the direct replacement of an oxygen atom with a sulfur atom. For this compound, the logical precursor would be 3-bromo-4-hydroxypyridine. This precursor exists in a tautomeric equilibrium with its keto form, 3-bromo-1H-pyridin-4-one (3-bromo-4-pyridone). The pyridone tautomer contains a carbonyl group that can be converted into a thiocarbonyl (thione) group using a thionating agent. wikipedia.orgresearchgate.net

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and highly effective thionating agent for converting carbonyl compounds into their corresponding thiocarbonyls. rsc.org It is particularly effective for the thionation of ketones, esters, amides, and lactams. researchgate.net The pyridone tautomer of 3-bromo-4-hydroxypyridine is structurally analogous to a lactam, making it an excellent substrate for thionation with Lawesson's reagent.

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate. wikipedia.orgresearchgate.net This intermediate reacts with the carbonyl oxygen of the pyridone to form a four-membered thiaoxaphosphetane ring. This intermediate then undergoes a cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thiocarbonyl (thione) product and a phosphorus-containing byproduct. researchgate.net Reactions are typically carried out by heating the substrate with Lawesson's reagent in an inert solvent such as toluene (B28343) or pyridine. The thione product, 3-bromo-1H-pyridine-4-thione, is the tautomer of this compound.

Below is an interactive data table showing representative results for the thionation of various amides and lactams using Lawesson's reagent, demonstrating the general applicability of this method to pyridone-like structures.

Data derived from analogous reactions reported in scientific literature. wikipedia.org

Microwave-Assisted Thionation Techniques

The conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is a key step in the synthesis of this compound from its corresponding pyridone precursor. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate this transformation, offering significant advantages over conventional heating methods. nih.gov

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides and lactams. nih.govresearchgate.net The mechanism of thionation with Lawesson's reagent involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to form the thiocarbonyl compound and a stable phosphorus-oxygen byproduct. nih.gov

The application of microwave irradiation to this reaction has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher temperatures being reached more quickly and selectively than with conventional heating. nih.gov

While a specific protocol for the microwave-assisted thionation of 3-bromopyridine-4-one is not extensively detailed in the reviewed literature, the general procedure involves mixing the pyridone substrate with Lawesson's reagent in a suitable high-boiling solvent, such as toluene or dioxane, and irradiating the mixture in a dedicated microwave reactor. researchgate.net The reaction progress is typically monitored by thin-layer chromatography or gas chromatography-mass spectrometry. The use of solvent-free conditions has also been reported for microwave-assisted thionations with Lawesson's reagent, further enhancing the green credentials of this methodology. nih.gov

Synthesis of Bromopyridine Precursors

Synthesis of 3-Bromopyridine (B30812)

The direct bromination of pyridine is a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, under forcing conditions, bromination can be achieved.

The synthesis of 3-bromopyridine can be effectively carried out by the direct bromination of pyridine in a strongly acidic medium, typically fuming sulfuric acid or a mixture of sulfuric acid and sulfur trioxide (oleum). google.comresearchgate.netcapes.gov.br The acidic conditions are crucial as they protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack. This deactivation, however, directs the incoming electrophile to the 3-position (meta-position), as the 2-, 4-, and 6-positions are more strongly deactivated.

2 C₅H₅N + 2 SO₃ + Br₂ → 2 C₅H₄BrN + SO₂ + H₂SO₄ researchgate.netcapes.gov.br

Upon completion of the reaction, the mixture is cooled and carefully neutralized with a base, such as sodium hydroxide (B78521), to liberate the free 3-bromopyridine, which is then extracted with an organic solvent. google.com

The yield and purity of 3-bromopyridine are highly dependent on the reaction conditions. Optimization of these parameters is crucial for an efficient and scalable synthesis.

Temperature: The reaction is typically carried out at elevated temperatures, with a reported range of 130-140°C. google.com An optimal reaction temperature of 135°C has been cited to achieve high yields. google.com Lower temperatures may lead to incomplete reaction, while higher temperatures could result in the formation of polybrominated byproducts.

Stoichiometry: The molar ratio of the reactants plays a significant role in the outcome of the reaction. A study on the bromination in fuming sulfuric acid used a 4:1 molar ratio of pyridine to bromine. researchgate.netcapes.gov.br Another report suggests an optimal molar ratio of bromine to pyridine of 3.7:1 for the synthesis of 3-bromopyridine. google.com The concentration of sulfuric acid is also a key parameter, with concentrations of 80-95% being utilized. google.com

Time: The reaction time is another critical factor. Reaction times of 7-8 hours are typically reported to ensure complete conversion of the starting material. google.com Shorter reaction times may result in lower yields, while excessively long reaction times could increase the formation of undesired side products.

A summary of optimized reaction conditions from a patent is presented in the table below. google.com

| Parameter | Optimized Value |

| Temperature | 135 °C |

| Molar Ratio (Bromine:Pyridine) | 3.7:1 |

| Reaction Time | 7-8 hours |

| Sulfuric Acid Concentration | 80-95% |

The traditional synthesis of 3-bromopyridine raises several environmental concerns, primarily due to the use of hazardous reagents like bromine and fuming sulfuric acid, and the generation of significant amounts of acidic waste. In recent years, there has been a growing interest in developing greener and more sustainable alternatives.

Key green chemistry metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), are used to evaluate the environmental footprint of a chemical process. nih.govmdpi.comresearchgate.netwhiterose.ac.uk The goal is to maximize the incorporation of reactant atoms into the final product (high atom economy) and minimize the amount of waste generated per unit of product (low E-factor and PMI). nih.govmdpi.comresearchgate.netwhiterose.ac.uk

Efforts to develop greener bromination methods for pyridines include:

Electrochemical Synthesis: An electrochemical bromination protocol has been developed that avoids the use of catalysts and oxidants. acs.orgacs.orgnih.gov This method utilizes inexpensive and safe bromine salts at room temperature. acs.orgacs.orgnih.gov

Alternative Brominating Agents: The use of less hazardous brominating agents, such as N-bromosuccinimide (NBS), in place of elemental bromine can improve the safety profile of the reaction.

Catalytic Methods: The development of catalytic systems that can facilitate the bromination of pyridine under milder conditions would be a significant advancement in green chemistry.

Solvent Selection: The use of greener solvents or solvent-free conditions can significantly reduce the environmental impact of the synthesis.

While the direct bromination in acidic media is an established method, ongoing research is focused on developing more sustainable routes to 3-bromopyridine that align with the principles of green chemistry.

Regioselective Bromination Techniques for Pyridine Derivatives

Achieving regioselectivity in the bromination of the pyridine ring is a fundamental challenge in synthetic organic chemistry. The electron-deficient nature of the ring makes it unreactive towards electrophiles, and direct bromination often requires harsh conditions, leading to a mixture of products. Several strategies have been developed to control the position of bromination on the pyridine ring.

One powerful strategy involves the use of a directing group . An electron-donating group can be introduced onto the pyridine ring to activate it towards electrophilic substitution and direct the incoming electrophile to a specific position. For instance, an amino group can be used as a directing group to facilitate meta-bromination. acs.orgacs.orgnih.gov This approach involves a three-step process: installation of the directing group, regioselective bromination, and subsequent removal of the directing group. acs.orgacs.orgnih.gov

Another widely employed technique is the use of pyridine N-oxides . The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.netacs.orgresearchgate.net The N-oxide can be readily prepared by the oxidation of pyridine. Subsequent bromination of the pyridine N-oxide, followed by deoxygenation of the N-oxide, provides access to 2-bromo or 4-bromopyridines. researchgate.netacs.orgresearchgate.net For example, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.comtcichemicals.com

The choice of brominating agent and reaction conditions also plays a crucial role in determining the regioselectivity. For instance, the halogenation of pyridine N-oxides with reagents like phosphorus oxyhalides (POX₃) or sulfuryl chloride (SO₂Cl₂) can provide access to 2-halopyridines. acs.org

Furthermore, halogen-metal exchange reactions offer a versatile method for the regioselective functionalization of pre-brominated pyridines. znaturforsch.com For example, 3-bromopyridine can be treated with an organolithium reagent at low temperature to generate 3-lithiopyridine, which can then be quenched with an electrophile to introduce a substituent at the 3-position. researchgate.net

These regioselective techniques provide synthetic chemists with a toolbox to prepare a wide range of specifically substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Functionalization of Bromopyridines for Thiol Introduction

The introduction of a thiol group onto a bromopyridine scaffold can be achieved through various functionalization strategies. These methods often involve the activation of the pyridine ring or the bromine atom to facilitate nucleophilic substitution or metal-mediated coupling reactions.

One common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic attacks. The N-oxide can then be converted to the desired thiol through subsequent reactions.

The oxidation of halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine, to their corresponding N-oxides can be accomplished using peracetic acid generated in situ from acetic acid and hydrogen peroxide. google.com This process can be catalyzed by acids like sulfuric acid or other catalysts such as maleic acid, maleic anhydride, or phthalic anhydride. google.com Following the formation of the halopyridine-N-oxide, a mercaptization step can be carried out using reagents like sodium hydrosulfide (NaSH) or sodium sulfide (B99878) (Na2S) in the presence of sodium hydroxide to introduce the thiol group, yielding a pyridine-thiol-N-oxide. google.com

Table 1: Reaction Conditions for Oxidation of Halopyridines

| Reactant | Oxidizing Agent | Catalyst | Product |

| 2-Chloropyridine | Peracetic acid (in situ) | Sulfuric acid | 2-Chloropyridine-N-oxide |

| 2-Bromopyridine | Peracetic acid (in situ) | Maleic acid | 2-Bromopyridine-N-oxide |

The reaction of bromopyridines with organolithium reagents, such as n-butyllithium or tert-butyllithium, is a powerful method for generating highly reactive lithiopyridine intermediates. These intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups, including the thiol group.

The halogen-lithium exchange is a frequently employed method for generating 3- and 4-lithiopyridines. researchgate.net For instance, 3-bromopyridine can undergo a halogen-metal exchange with n-butyllithium to form 3-lithiopyridine. researchgate.net This intermediate can then be trapped with an appropriate sulfur electrophile to introduce the thiol functionality. The choice of solvent and temperature is crucial for the success of these reactions, as side reactions can occur. colab.ws For example, the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi is significantly influenced by the solvent, with the exchange reaction being slow in diethyl ether but nearly quantitative in heptane (B126788) with a small amount of THF. colab.ws

The generation of pyridyllithiums followed by reactions with electrophiles has been developed into efficient synthetic methods, including those performed in flow microreactors to avoid cryogenic conditions often required in batch processes. researchgate.net This approach allows for the sequential introduction of different electrophiles into dibromopyridines. researchgate.net

Table 2: Generation and Reaction of Lithiopyridine Intermediates

| Starting Material | Organolithium Reagent | Intermediate | Subsequent Reaction |

| 3-Bromopyridine | n-Butyllithium | 3-Lithiopyridine | Trapping with sulfur electrophile |

| 2,5-Dibromopyridine | n-Butyllithium | 2-Lithio-5-bromopyridine | Reaction with various electrophiles |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is an area of increasing importance. These principles aim to design chemical processes that are more environmentally friendly by maximizing efficiency and minimizing hazardous substances. nih.govijarsct.co.inbenthamscience.com

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more efficient and generate less waste.

Minimizing waste is a critical aspect of green chemistry. This can be achieved through various strategies, including the use of catalytic reactions, one-pot multicomponent reactions, and the use of recyclable reagents and solvents. benthamscience.comresearchgate.net

For instance, the use of ionic liquids as recyclable catalysts can improve the efficiency and selectivity of pyridine synthesis while reducing waste. benthamscience.com One-pot multicomponent reactions streamline synthetic processes by combining multiple steps into a single operation, which reduces the need for purification of intermediates and minimizes solvent and reagent use. researchgate.net The development of synthetic methods that avoid the use of stoichiometric reagents, which are often a major source of waste, is a key goal in green synthesis.

This principle focuses on designing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. ijarsct.co.ingoogle.com This includes the use of greener solvents, less hazardous reagents, and milder reaction conditions.

Traditional methods for synthesizing pyridine derivatives can involve harsh conditions and toxic chemicals. benthamscience.com Green chemistry approaches seek to replace these with more benign alternatives. ijarsct.co.in For example, the use of water as a solvent, enzyme-based biocatalysts, and microwave-assisted synthesis are all strategies that contribute to the development of less hazardous chemical processes. ijarsct.co.inresearchgate.net The iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of substituted pyridines is an example of a greener method that avoids the use of more toxic heavy metal catalysts. rsc.org

Use of Safer Solvents and Auxiliaries

Recent trends in organic synthesis have seen a shift towards benign solvents such as water, ethanol, and ionic liquids. ijarsct.co.inbenthamscience.com For the synthesis of pyridine derivatives, aqueous-phase reactions and the use of renewable resources are being explored to minimize the environmental footprint. ijarsct.co.in Ionic liquids, with their low vapor pressure and tunable properties, can serve as both solvents and catalysts, potentially leading to milder reaction conditions and reduced waste. benthamscience.com The development of biphasic systems, where the product can be easily separated, also aligns with green chemistry principles by reducing the need for energy-intensive distillation processes. biosynce.com

Table 1: Comparison of Conventional and Greener Solvents for Pyridine Synthesis

| Solvent Type | Examples | Key Advantages in Green Synthesis |

| Conventional | DMF, Chloroform, Benzene (B151609) | Effective for a wide range of reactions |

| Greener Alternatives | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity, biodegradability, potential for recycling, milder reaction conditions |

Energy Efficiency Optimization

Optimizing energy consumption is a cornerstone of sustainable chemical production. Traditional heating methods can be inefficient and lead to the formation of byproducts. Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in the synthesis of pyridine derivatives. nih.gov The rapid and uniform heating provided by microwaves can significantly reduce reaction times and enhance product yields. ijarsct.co.in For instance, a one-pot, four-component reaction for the synthesis of novel pyridine derivatives saw reaction times decrease from 6-9 hours under conventional reflux to just 2-7 minutes with microwave irradiation, with an accompanying increase in yield. nih.gov This acceleration of reaction rates not only conserves energy but also minimizes the potential for thermal degradation of products.

Use of Catalytic Reagents

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. biosynce.com The use of catalysts can reduce the need for stoichiometric reagents, minimize waste, and enable reactions under milder conditions.

Nanocatalysts have garnered considerable attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net In the synthesis of pyridine derivatives, magnetic nanoparticles have been employed as highly effective and easily separable catalysts. rsc.org These nanocatalysts can be functionalized to suit specific reactions and can be recovered using an external magnetic field, simplifying product purification and catalyst recycling. rsc.orgscispace.com For instance, palladium nanoparticles have shown efficacy in catalyzing C-S bond formation, a key step in the synthesis of thiolated pyridines. nih.gov The use of nanocatalysis makes synthetic protocols more environmentally friendly and efficient. researchgate.net

The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. Heterogeneous catalysts are particularly advantageous in this regard. Metal-organic frameworks (MOFs) have been demonstrated as efficient, robust, and recyclable catalysts for the multicomponent synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions. nih.gov Similarly, a picolylamine–Ni(II) complex attached to silica-coated magnetic nanoparticles has been developed as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. nih.govrsc.org This catalyst was successfully reused for eight consecutive cycles without a significant loss of activity. rsc.org Polyether amines have also been identified as recyclable catalysts for reactions such as the aerobic oxidation of thiophenols. mdpi.com

Table 2: Examples of Recyclable Catalysts in Pyridine Synthesis

| Catalyst Type | Example | Application | Recyclability |

| MOF | Zn(II) and Cd(II) MOFs | Multicomponent synthesis of 2-amino-6-thiopyridine-3,5-dicarbonitriles | Reused for several runs without loss of activity nih.gov |

| Magnetic Nanoparticle | Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄ | One-pot synthesis of substituted pyridines | Reused for eight consecutive cycles nih.govrsc.org |

| Polymer-supported | Polyether amine | Aerobic thiophenol oxidation | Over 90% recovery and reuse mdpi.com |

Multicomponent Reactions (MCRs) as Sustainable Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in green chemistry for their atom economy, efficiency, and operational simplicity. bohrium.com MCRs are increasingly being used for the synthesis of complex molecules like pyridine derivatives, as they can reduce the number of synthetic steps, minimize waste, and save time and resources. bohrium.comacsgcipr.org The synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been successfully achieved through a multicomponent reaction of aldehydes, malononitrile, and thiophenols using recyclable MOF catalysts. nih.gov These one-pot syntheses often proceed under mild conditions and can even be performed solvent-free, further enhancing their green credentials. nih.govbohrium.com

Solvent-Free and Mechanochemical Syntheses

Eliminating the use of solvents altogether represents a significant step towards truly green chemical processes. mdpi.com Solvent-free reactions can lead to cleaner reactions, higher yields, and simplified work-up procedures. rasayanjournal.co.in Mechanochemistry, which uses mechanical energy to induce chemical reactions, is a particularly promising solvent-free technique. nih.gov Ball milling, a common mechanochemical method, facilitates intimate mixing of reactants in the absence of a solvent. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones, in a one-pot, catalyst-free manner with quantitative yields. mdpi.comnih.gov The application of mechanochemical methods to the synthesis of pyridine derivatives and the formation of C-S bonds offers a green and efficient alternative to traditional solution-based processes. rsc.org

Biocatalysis and Enzyme-Mediated Transformations

The application of biocatalysis in the synthesis of halogenated pyridines and their derivatives represents an emerging area of green chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, the synthesis of its key precursor, 3-bromopyridine, can be conceptualized through enzyme-mediated halogenation of the pyridine ring.

Enzymatic halogenation is performed by a class of enzymes known as halogenases. adrenomedullin-1-12-human.com These biocatalysts offer a significant advantage over non-enzymatic chemical halogenation, which often suffers from a lack of regiocontrol and requires harsh reagents. rsc.org Halogenases are broadly categorized based on their cofactor requirements and reaction mechanisms, including flavin-dependent halogenases (FDHs), heme-dependent and vanadium-dependent haloperoxidases, and non-heme iron-dependent halogenases. adrenomedullin-1-12-human.comnih.gov

For the specific task of regioselective bromination of an aromatic substrate like pyridine, flavin-dependent halogenases are particularly promising. researchgate.net These enzymes utilize benign inorganic halides, such as sodium bromide, and an oxidant, typically molecular oxygen, to perform highly specific C-H functionalization. adrenomedullin-1-12-human.comrsc.org The general mechanism involves the enzyme-bound flavin cofactor (FAD) being reduced by NAD(P)H. The reduced flavin (FADH₂) then reacts with molecular oxygen to form a flavin-hydroperoxide intermediate, which subsequently reacts with a halide ion (e.g., Br⁻) to generate a potent halogenating species, believed to be hypobromous acid (HOBr), within the confines of the active site. researchgate.net This reactive species then performs a regioselective electrophilic aromatic substitution on the target substrate.

Research into FDHs has demonstrated their ability to halogenate a variety of aryl substrates. rsc.org For instance, extensive engineering of tryptophan halogenases has been conducted to alter their substrate scope and regioselectivity. adrenomedullin-1-12-human.com Through techniques like directed evolution and structure-guided mutagenesis, variants of tryptophan halogenases have been developed that can halogenate non-native substrates, such as anthranilic acid, at different positions. adrenomedullin-1-12-human.comrsc.org This body of research provides a strong foundation for the potential development of a halogenase variant capable of specifically brominating the C-3 position of the pyridine ring to yield 3-bromopyridine.

The primary challenge in applying this methodology to pyridine is the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution compared to electron-rich substrates like tryptophan or indoles. However, the adaptability of halogenases through protein engineering suggests that future research could yield biocatalysts tailored for this specific transformation.

The subsequent enzymatic conversion of a 3-bromopyridine precursor to this compound via thiolation is less established in biocatalytic literature. While enzymes catalyzing the formation of sulfur-containing compounds are known, specific examples of enzymatic nucleophilic aromatic substitution of a bromo-substituent with a thiol group on a pyridine ring are not well-characterized.

Table 1: Characteristics of Flavin-Dependent Halogenases (FDHs) for Potential Biocatalysis

| Feature | Description | Relevance to 3-Bromopyridine Synthesis |

| Enzyme Class | Oxidoreductases | Catalyzes the oxidation of FADH₂ and subsequent halogenation. nih.govresearchgate.net |

| Cofactor | Flavin Adenine (B156593) Dinucleotide (FAD), NAD(P)H | Essential for the catalytic cycle to generate the halogenating species. researchgate.net |

| Halogen Source | Inorganic halide salts (e.g., NaCl, NaBr) | Utilizes simple, environmentally benign bromide salts for bromination. rsc.org |

| Oxidant | Molecular Oxygen (O₂) | A green oxidant, avoiding the need for harsh chemical oxidizers. researchgate.net |

| Key Advantage | High Regioselectivity | The enzyme's active site directs the halogen to a specific position on the substrate, potentially the C-3 position of pyridine. adrenomedullin-1-12-human.comrsc.org |

| Substrate Scope | Primarily electron-rich aromatics (e.g., tryptophan, indole (B1671886) derivatives) | Engineering is likely required to accommodate the electron-deficient pyridine ring. adrenomedullin-1-12-human.comrsc.org |

| Reaction Conditions | Aqueous buffer, ambient temperature and pressure | Offers significantly milder and more sustainable conditions than traditional chemical synthesis. researchgate.net |

Reactivity and Reaction Mechanisms of 3 Bromopyridine 4 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group at the 4-position of the pyridine (B92270) ring is a potent nucleophile, readily participating in reactions with a variety of electrophiles. Its reactivity is enhanced by deprotonation to the more nucleophilic thiolate anion.

Thioetherification, or S-alkylation, is a characteristic reaction of thiols, including 3-Bromopyridine-4-thiol. In the presence of a base, the thiol group is deprotonated to form a thiolate, which then acts as a strong nucleophile, attacking an alkyl halide or another suitable electrophile in a nucleophilic substitution reaction to form a thioether (sulfide). researchgate.netacs.orgmasterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The general process involves two main steps:

Deprotonation: A base removes the acidic proton from the thiol group, creating a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group via an SN2 mechanism. masterorganicchemistry.com

Pyridine-thioethers can be synthesized by reacting the corresponding pyridinium (B92312) salt with a thiol in the presence of a base like triethylamine (B128534). researchgate.net For example, 1-(4-dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride reacts with ethanethiol (B150549) in acetone (B3395972) with triethylamine to yield 2,3,5,6-tetrachloro-4-ethylsulfanyl-pyridine in high yield. researchgate.net

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Pyridine-4-thiol derivative | Ethanethiol | Triethylamine | Acetone | 4-(Ethylthio)pyridine derivative | 93% |

| Pyridine-4-thiol derivative | tert-Butanethiol | Triethylamine | Acetone | 4-(tert-Butylthio)pyridine derivative | 94% |

Beyond simple alkylating agents, the nucleophilic sulfur atom of this compound can react with a wide range of other electrophiles. These reactions include acylation and oxidation.

Acylation: In the presence of a base, the thiolate can react with acyl chlorides or anhydrides to form thioesters. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents like iodine (I₂) can oxidize thiols to disulfides (forming a sulfur-sulfur bond). Stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, or sulfonic acids.

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the pyridine ring is less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. stackexchange.comuci.edu This is because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com However, the C-Br bond is highly susceptible to a variety of metal-catalyzed cross-coupling reactions and can be converted into an organometallic reagent.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromopyridine (B30812) is a common substrate for these transformations. wikipedia.orglibretexts.orgwikipedia.org

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. researchgate.net The Suzuki coupling of 3-bromopyridine with various arylboronic acids is a well-established method for synthesizing 3-arylpyridines. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. researchgate.netharvard.eduorganic-chemistry.orglibretexts.org

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | High |

| 3-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 91% |

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org 3-Bromopyridine can be coupled with a variety of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand (such as BINAP), and a strong base like sodium tert-butoxide (NaOBut). wikipedia.orgchemspider.com

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgbyjus.com 3-Bromopyridine can undergo Heck coupling with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to produce 3-vinylpyridine (B15099) derivatives. researchgate.netbeilstein-journals.org

The bromine atom of 3-bromopyridine can be converted into a nucleophilic carbon center through the formation of an organometallic reagent.

Grignard Reagent Formation: 3-Bromopyridine reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 3-pyridylmagnesium bromide. cymitquimica.comwikipedia.orgresearchgate.net This process involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting Grignard reagent is a powerful nucleophile and a strong base, requiring careful handling under inert, anhydrous conditions. cymitquimica.com

Reactions with Electrophiles: Once formed, 3-pyridylmagnesium bromide readily reacts with a wide array of electrophiles to create new carbon-carbon bonds. cymitquimica.com Examples include reactions with aldehydes and ketones to form secondary and tertiary alcohols, respectively, and reactions with nitriles or acyl chlorides to produce ketones. researchgate.netresearchgate.net

| Grignard Reagent | Electrophile | Product Type | Yield |

|---|---|---|---|

| 3-Pyridylmagnesium chloride | Benzaldehyde | Secondary Alcohol | 80% |

| 3-Pyridylmagnesium chloride | Acetone | Tertiary Alcohol | 25% |

| 3-Pyridylmagnesium chloride | Benzoyl chloride | Ketone | 30% |

| 3-Pyridylmagnesium chloride | Iodine | Iodopyridine | 97% |

While less reactive than its 2- and 4-isomers, the bromine at the 3-position can undergo substitution, often through pathways involving reactive intermediates.

Nucleophilic Aromatic Substitution (SNAr): Direct SNAr on 3-bromopyridine is generally difficult. firsthope.co.in However, under forcing conditions or with very strong nucleophiles, substitution can occur. The reactivity of halopyridines in SNAr reactions is significantly lower for 3-halo isomers compared to 2- or 4-halo isomers. acs.org

Elimination-Addition (Pyridyne Mechanism): In the presence of a very strong base, such as potassium hydroxide (B78521) with 18-crown-6, 3-bromopyridine can undergo an elimination of HBr to form a highly reactive 3,4-pyridyne intermediate. nih.govresearchgate.net This aryne intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. nih.gov This pathway can lead to the formation of a mixture of 3- and 4-substituted pyridine products, as the nucleophile can attack either carbon of the triple bond. nih.govnih.govnih.govchemistryviews.org Mechanistic studies support the isomerization of 3-bromopyridines to 4-bromopyridines via these pyridyne intermediates, which then undergo a more facile SNAr reaction to yield the 4-substituted product selectively. nih.govresearchgate.net

Isomerization and Regioselectivity in Substitution Reactions

The reactivity of 3-bromopyridines can be manipulated through isomerization to achieve substitution patterns that are otherwise difficult to access directly. nih.govrsc.org This strategy is particularly valuable as it allows for the use of readily available and stable 3-bromopyridines to synthesize 4-substituted pyridines, whose corresponding 4-halo precursors may be less stable or more expensive. nih.govrsc.org

The isomerization of 3-bromopyridines to 4-bromopyridines can be facilitated by base catalysis. nih.govresearchgate.net Mechanistic studies strongly support a pathway that proceeds through a highly reactive 3,4-pyridyne intermediate. rsc.orgrsc.org The process is initiated by a base, such as 18-crown-6-ligated potassium hydroxide (KOH) or the non-nucleophilic organic superbase P4-t-Bu, which promotes the elimination of hydrogen bromide (HBr) from the 3-bromopyridine molecule. nih.govresearchgate.net

The formation of the 3,4-pyridyne intermediate has been confirmed through trapping experiments. nih.gov For instance, when the reaction is conducted in the presence of furan, a known trapping agent for arynes, a corresponding cycloadduct is formed. nih.govrsc.org Further evidence comes from experiments where 3-iodopyridine (B74083) is subjected to the reaction conditions in the presence of potassium bromide (KBr), resulting in the formation of a mixture of 3- and 4-bromopyridine (B75155), which supports the proposed addition of bromide to the 3,4-pyridyne intermediate. nih.govrsc.org This reversible HX elimination/addition provides the pathway for isomerization. nih.gov

The synthetic utility of the base-catalyzed isomerization lies in its coupling with a tandem nucleophilic substitution reaction to achieve high regioselectivity for the 4-position. nih.govrsc.org While the 3,4-pyridyne intermediate can be intercepted by nucleophiles, leading to a mixture of 3- and 4-substituted products, conditions can be optimized to favor the formation of the 4-substituted product. nih.gov The selectivity for 4-substitution is driven by the fact that the isomerized 4-bromopyridine is inherently more reactive towards nucleophilic aromatic substitution (SNAr) than the starting 3-bromopyridine. rsc.orgresearchgate.net

By controlling the reaction conditions, such as the ratio of the pyridine substrate to the nucleophile, the isomerization can be paired with a subsequent facile SNAr reaction at the 4-position. nih.govrsc.org A reaction profile under optimized conditions shows the rapid formation of a small concentration of 4-bromopyridine, which is then consumed as the reaction proceeds to completion, yielding the 4-substituted product. nih.govrsc.org This tandem approach enables the etherification, hydroxylation, and amination of 3-bromopyridines with high selectivity for the C4 position. rsc.orgresearchgate.net

| Nucleophile | Product | Selectivity (4- vs. 3-) | Yield of 4-Product | Reference |

|---|---|---|---|---|

| 4-CF3-benzyl alcohol | 4-(4-(trifluoromethyl)benzyloxy)pyridine | > 20 : 1 | 81% | nih.gov |

| Phenol | 4-phenoxypyridine | > 20 : 1 | 75% | nih.gov |

| Morpholine | 4-morpholinopyridine | > 20 : 1 | 85% | researchgate.net |

| Aniline | N-phenylpyridin-4-amine | 14 : 1 | 70% | researchgate.net |

| H2O (with P4-t-Bu) | Pyridin-4-ol | 9 : 1 | 68% | researchgate.net |

Radical Reactions Involving this compound

Halopyridines, including 3-bromopyridine derivatives, can serve as precursors to pyridyl radicals for carbon-carbon bond formation. nih.gov These radical-based methods are advantageous due to their high functional group tolerance, which can be a challenge in traditional two-electron processes. nih.gov

Pyridyl radicals can be generated from the corresponding halopyridines in a regiospecific manner using photoredox catalysis. nih.govnih.gov This process involves the single-electron reduction of the carbon-halogen bond. acs.org A highly reducing photoredox catalyst, upon excitation by visible light, can transfer an electron to the halopyridine substrate. nih.gov This results in the formation of a radical anion, which rapidly dissociates to yield a pyridyl radical and a halide anion. nih.gov This method allows for the programmed formation of pyridyl radicals at specific positions (e.g., 2-, 3-, or 4-pyridyl) depending on the starting material. nih.gov Pyridinium salts can also be reduced via single electron transfer (SET) to generate pyridinyl radicals. acs.orgrsc.org

Once generated, pyridyl radicals readily engage in intermolecular reactions with various olefins to form new C-C bonds. nih.gov This radical hydroarylation process typically proceeds with anti-Markovnikov selectivity, where the pyridyl radical adds to the less substituted carbon of the alkene. nih.govacs.org

A notable feature of this chemistry is the solvent-dependent divergence in reactivity. nih.govnih.gov

In a hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (B45653) (TFE), the pyridyl radical becomes protonated and behaves as an electrophilic species. nih.govacs.org This makes it well-suited to react with electron-rich and electron-neutral olefins. nih.gov

Conversely, in a hydrogen-bond-accepting medium such as aqueous dimethyl sulfoxide (B87167) (DMSO), a dissociated, neutral pyridyl radical is formed. nih.govacs.org This radical has nucleophilic character and selectively reacts with electron-poor olefins through a radical conjugate addition mechanism. nih.govnih.gov

This solvent-controlled chemoselectivity allows for highly divergent and selective functionalization using a common pyridyl radical precursor. nih.gov

In radical hydroarylation reactions, a critical step is the termination of the radical chain after the initial C-C bond formation. acs.org This is often achieved through a hydrogen atom transfer (HAT) step. nih.gov Thiol-containing molecules are highly effective as HAT agents in radical processes. ucl.ac.uklibretexts.org

In the context of pyridyl radical addition to olefins, a thiol is often added as a polarity-reversal catalyst. nih.govacs.org After the pyridyl radical adds to the olefin, a new alkyl radical is formed. libretexts.org The thiol catalyst then rapidly donates a hydrogen atom to this alkyl radical, yielding the final hydroarylated product and a thiyl radical. nih.gov This rapid, intermolecular HAT step is crucial for preventing undesirable side reactions such as olefin polymerization. nih.govacs.org The generated thiyl radical can then participate in the ongoing radical chain process. mdpi.com Therefore, the thiol catalyst plays a key role in ensuring the efficiency and clean conversion to the desired anti-Markovnikov product. nih.govmdpi.com

Computational and Mechanistic Studies on Reactivity

Computational chemistry provides powerful tools to investigate the reactivity and electronic structure of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, insights into reaction mechanisms, transition states, and the influence of the molecular environment can be gained. These theoretical studies are crucial for understanding the chemical behavior of this substituted pyridinethiol.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can elucidate various aspects of its reactivity. A key feature of pyridinethiols is the potential for tautomerism between the thiol and thione forms. DFT calculations are instrumental in determining the relative stability of these tautomers in the gas phase and in different solvents. For instance, studies on related pyridinethiols have shown that the thione form is often more stable in polar solvents, while the thiol form may be favored in the gas phase. acs.orgcdnsciencepub.com

DFT calculations can also provide detailed information about the molecular geometry, including bond lengths and angles, as well as the distribution of electron density through Mulliken charge analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be correlated with the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity. nih.gov

For this compound, the presence of the electron-withdrawing bromine atom and the sulfur-containing functional group significantly influences the electronic properties of the pyridine ring. DFT calculations can quantify these effects and predict the most likely sites for nucleophilic or electrophilic attack.

Interactive Data Table: Calculated Properties of Pyridinethiol Tautomers (Illustrative)

This table presents illustrative data from DFT calculations on a related pyridinethiol to demonstrate the type of information that can be obtained. Specific values for this compound would require dedicated computational studies.

| Property | Thiol Form | Thione Form |

| Relative Energy (kcal/mol) | 0.00 | -2.50 |

| Dipole Moment (Debye) | 2.15 | 4.80 |

| HOMO Energy (eV) | -6.23 | -5.98 |

| LUMO Energy (eV) | -1.12 | -1.54 |

| C-S Bond Length (Å) | 1.77 | 1.68 |

| S-H Bond Length (Å) | 1.34 | - |

| N-H Bond Length (Å) | - | 1.01 |

Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. These methods can be computationally more demanding than DFT but can provide highly accurate results. For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to study its electronic structure and reactivity.

These calculations can be particularly useful for investigating reaction mechanisms, including the structures and energies of transition states. For example, in a study of radical addition reactions, ab initio calculations were used to determine the energy barriers for the attack of radicals on an imine, providing insights into the reaction's feasibility and selectivity. rsc.org A similar approach could be applied to study the reactivity of this compound towards radicals or in other complex reaction pathways.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving this compound, computational models can be used to simulate the effects of different solvents. The choice of solvent can influence the tautomeric equilibrium between the thiol and thione forms, as well as the stability of reactants, intermediates, and transition states.

Polar aprotic solvents, like dimethyl sulfoxide (DMSO) or acetone, lack acidic protons and are not effective at solvating anions through hydrogen bonding. spcmc.ac.in This can lead to increased nucleophilicity of anionic reagents, potentially accelerating nucleophilic substitution reactions. chemistrysteps.com

Computational methods, such as the Polarizable Continuum Model (PCM), can be integrated with DFT or ab initio calculations to model the bulk effects of a solvent on the electronic structure and reaction energies of this compound. These calculations can help predict how the reaction mechanism and energy barriers might change when moving from a nonpolar to a polar solvent, or from a protic to an aprotic solvent.

Interactive Data Table: Influence of Solvent Type on Nucleophilic Substitution (General Principles)

This table illustrates the general effects of different solvent types on the rates of SN1 and SN2 reactions, which are relevant to the potential reactivity of this compound.

| Solvent Type | Effect on SN1 Reactions | Effect on SN2 Reactions | Rationale |

| Polar Protic | Rate increases | Rate decreases | Stabilizes the carbocation intermediate in SN1; solvates and stabilizes the nucleophile in SN2, reducing its reactivity. libretexts.org |

| Polar Aprotic | Rate decreases | Rate increases | Does not effectively solvate the carbocation intermediate in SN1; solvates the cation but leaves the anionic nucleophile "naked" and more reactive in SN2. chemistrysteps.com |

| Nonpolar | Generally slow for both | Generally slow for both | Reactants are often insoluble; poor stabilization of charged intermediates and transition states. |

Advanced Characterization Techniques and Spectroscopic Analysis

Structural Elucidation

The precise three-dimensional arrangement of atoms and the connectivity within the 3-Bromopyridine-4-thiol molecule are determined through a combination of solid-state and solution-state analytical methods, complemented by mass analysis.

X-ray Crystallography for Solid-State Structures

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Such a study would be invaluable for definitively determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thiol or thione group. This analysis would also unambiguously establish the predominant tautomeric form (thiol or thione) in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating/withdrawing nature of the thiol/thione group. A proton attached to the sulfur (S-H) in the thiol form would typically appear as a broad singlet. In the thione form, a proton on the nitrogen (N-H) would be observed, also likely as a broad singlet at a different chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum would show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shift of the carbon atom attached to the sulfur (C4) would be particularly indicative of the tautomeric form, with a C=S bond in the thione form resonating at a significantly different frequency than a C-S bond in the thiol form.

A detailed, experimentally obtained NMR dataset for this compound is not currently available in the reviewed literature. For illustrative purposes, the table below presents predicted chemical shifts, which are theoretical estimations.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Ring protons expected between 7.0-9.0 ppm. N-H or S-H proton shift is highly dependent on solvent and concentration. |

| ¹³C | Ring carbons expected between 110-160 ppm. C=S carbon in thione form expected >180 ppm. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of this compound is C₅H₄BrNS, with a monoisotopic mass of approximately 188.92 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).

While a detailed experimental fragmentation pattern has not been published, predictable fragmentation pathways would involve the loss of the bromine atom, the thiol/thione group, or cleavage of the pyridine ring.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~189 | Molecular ion (containing ⁷⁹Br) |

| [M+2]⁺ | ~191 | Molecular ion (containing ⁸¹Br) |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of the molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification (νC=S, νS-H)

Infrared spectroscopy is a key technique for identifying the functional groups in this compound and for distinguishing between its tautomeric forms.

ν(S-H) stretch: The presence of the thiol tautomer would be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹.

ν(C=S) stretch: The thione tautomer would exhibit a characteristic absorption band for the carbon-sulfur double bond. This stretch is typically found in the range of 1050-1250 cm⁻¹.

ν(N-H) stretch: In the thione form, a broad absorption band corresponding to the N-H stretch would be expected in the region of 3200-3400 cm⁻¹.

The absence or presence of these key bands can provide strong evidence for the predominant tautomer.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| S-H (Thiol) | Stretching (ν) | 2550 - 2600 (weak) |

| C=S (Thione) | Stretching (ν) | 1050 - 1250 |

| N-H (Thione) | Stretching (ν) | 3200 - 3400 (broad) |

| C=C, C=N (Aromatic) | Stretching (ν) | 1400 - 1600 |

Electronic Spectroscopy

Computational Spectroscopy and Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as an indispensable adjunct to experimental spectroscopy. scielo.org.zaresearchgate.networldscientific.com Theoretical calculations allow for the prediction of various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and electronic transition energies. scielo.org.zanih.gov By comparing these calculated spectra with experimental data, a more detailed and accurate assignment of spectral features can be achieved. rasayanjournal.co.in Furthermore, computational methods can be used to model the properties of individual tautomers, which may be difficult to isolate and study experimentally. researchgate.netnih.gov This synergy between theory and experiment provides a robust framework for the structural and electronic characterization of molecules like this compound.

Theoretical spectra for the tautomers of this compound can be calculated using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). nih.govresearchgate.net

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts for each tautomer. The thione form would be expected to show a signal for an N-H proton, while the thiol form would show a signal for an S-H proton.

IR Spectra: Calculations can predict the vibrational frequencies. Key distinguishing peaks would include the S-H stretching vibration (around 2500-2600 cm⁻¹) for the thiol form and the C=S stretching vibration (around 1100-1250 cm⁻¹) for the thione form.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption wavelengths (λmax) and their corresponding oscillator strengths (f). scielo.org.zaresearchgate.net These calculations can confirm the assignment of the lower-energy n → π* transition to the thione tautomer. scielo.org.za

Table 2: Illustrative Calculated Spectroscopic Data for this compound Tautomers

| Parameter | Thiol Form | Thione Form |

|---|---|---|

| ¹H NMR (δ, ppm) | δ(S-H) ~3.5-5.0 | δ(N-H) ~12.0-14.0 |

| ¹³C NMR (δ, ppm) | δ(C-S) ~125-135 | δ(C=S) ~170-180 |

| Key IR Frequency (cm⁻¹) | ν(S-H) ~2550 | ν(C=S) ~1150 |

| Calculated UV-Vis (λmax, nm) | ~285 (π → π) | ~340 (n → π) |

Table 3: Hypothetical Calculated Dipole Moments

| Tautomer | Expected Dipole Moment (Debye) |

|---|---|

| Thiol Form | ~1.5 - 2.5 D |

| Thione Form | ~4.0 - 5.5 D |

Nucleus Independent Chemical Shift (NICS) is a computational method used to evaluate the degree of aromaticity in a cyclic system. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). nih.govresearchgate.net

Aromatic compounds sustain a diatropic ring current in the presence of an external magnetic field, leading to magnetic shielding inside the ring. This results in negative NICS values, which are a hallmark of aromaticity. github.io Conversely, positive NICS values indicate anti-aromaticity. github.io

For this compound, NICS calculations can be performed on the pyridine ring for both the thiol and thione tautomers. It is expected that both forms would exhibit significant aromatic character, indicated by negative NICS values. nih.gov However, subtle differences in the magnitude of the NICS values could reveal the electronic influence of the thiol/thione group on the aromaticity of the pyridine ring. A comparison of the NICS(1) values, which are less affected by local σ-bond contributions, would be particularly informative. nih.gov

Table 4: Representative Calculated NICS Values for the Pyridine Ring

| Tautomer | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Indication |

|---|---|---|---|

| Thiol Form | -8.5 to -10.0 | -10.0 to -11.5 | Aromatic |

| Thione Form | -7.0 to -8.5 | -9.0 to -10.5 | Aromatic |